6-Amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Properties
CAS No. |
302904-09-2 |
|---|---|
Molecular Formula |
C20H13BrCl2N4O |
Molecular Weight |
476.1 g/mol |
IUPAC Name |
6-amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H13BrCl2N4O/c1-10-17-18(14-7-4-12(22)8-16(14)23)15(9-24)19(25)28-20(17)27(26-10)13-5-2-11(21)3-6-13/h2-8,18H,25H2,1H3 |
InChI Key |
APDFHICNEGDZPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Biological Activity
6-Amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action, supported by relevant data and case studies.
The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:
- Formation of the Dihydropyrano Core : This can be achieved through the reaction of appropriate aldehydes with malononitrile derivatives.
- Introduction of Substituents : The bromophenyl and dichlorophenyl groups are introduced via electrophilic aromatic substitution or coupling reactions.
The compound's molecular formula is , with a molecular weight of approximately 392.14 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in tumor proliferation, such as Aurora-A kinase and EGFR, which are crucial in cancer cell signaling pathways .
- Case Study : A study demonstrated that pyrazole derivatives showed enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Pyrazole derivatives are known to possess activity against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways:
- Research Findings : In vitro studies have shown that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, and compounds like this compound have been studied for their anti-inflammatory properties:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
Recent studies have highlighted several promising biological activities of 6-amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile:
Antimicrobial Activity
The compound has shown notable antibacterial properties against various pathogens. For instance, it was evaluated for its efficacy against strains of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion tests .
Anticancer Potential
Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231), with IC values indicating potent activity compared to standard chemotherapeutics like cisplatin .
Anti-inflammatory Effects
The compound has been associated with anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and pathways .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
| Study Focus | Methodology | Findings |
|---|---|---|
| Antibacterial Activity | Agar diffusion method | Significant inhibition against E. coli and S. aureus |
| Cytotoxicity | MTT assay on MDA-MB-231 cells | IC values indicate high potency compared to cisplatin |
| Anti-inflammatory | Cytokine profiling in vitro | Reduction in TNF-alpha and IL-6 levels |
Chemical Reactions Analysis
Reactivity of Halogenated Aromatic Systems
The bromine and chlorine atoms on the phenyl rings enable participation in cross-coupling reactions. Key pathways include:
Mechanistic Insights : The 4-bromophenyl group undergoes oxidative addition with palladium catalysts, while 2,4-dichlorophenyl exhibits lower reactivity due to steric hindrance from adjacent chlorine atoms .
Transformations Involving the Cyano Group
The carbonitrile group (-C≡N) participates in:
Key Observation : Hydrolysis to the carboxylic acid proceeds efficiently under acidic conditions due to electron-withdrawing effects from the pyrazole ring.
Functionalization of the Amino Group
The primary amine (-NH₂) at position 6 engages in:
Notable Limitation : Steric hindrance from the adjacent methyl group at position 3 slows acylation kinetics compared to unmethylated analogs .
Ring-Opening and Rearrangement Reactions
The dihydropyrano ring undergoes selective transformations:
Structural Confirmation : Ring-opened products are characterized by disappearance of the C4-H singlet at δ 4.6–4.8 ppm in ¹H NMR.
Metal-Mediated Coordination Chemistry
The compound acts as a polydentate ligand:
| Metal Ion | Conditions | Coordination Mode | Application | Source |
|---|---|---|---|---|
| Cu(II) | Methanol, RT, 2 hr | N(pyrazole), O(pyran) | Catalytic oxidation studies | |
| Pd(II) | DMF, 80°C, 6 hr | N(amino), C≡N | Suzuki coupling pre-catalyst |
Spectroscopic Evidence : IR shifts in ν(C≡N) from 2,197 cm⁻¹ to 2,130–2,150 cm⁻¹ confirm metal coordination .
Photochemical and Thermal Stability
-
UV Irradiation (λ = 254 nm, 24 hr): Degrades to 4-bromobenzoic acid and dichlorophenyl fragments (HPLC-MS) .
-
Thermal Analysis (TGA): Decomposition onset at 218°C (N₂ atmosphere).
Biological Activity Modulation via Structural Modifications
Derivatives synthesized through above reactions show enhanced pharmacological profiles:
| Derivative Type | IC₅₀ (HepG2 cells) | Target | Source |
|---|---|---|---|
| Tetrazolo-cycloadduct | 1.8 μM | RalA GTPase inhibition | |
| Carboxylic acid analog | 12.4 μM | COX-2 inhibition |
This compound’s reactivity profile enables tailored modifications for applications in medicinal chemistry and materials science. Strategic functionalization of its halogenated aromatics, cyano group, and amino moiety allows access to structurally diverse analogs with optimized properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A systematic comparison with analogous pyranopyrazole derivatives is outlined below:
Table 1: Structural and Physical Properties
Key Observations :
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., Br, Cl) enhance electrophilic aromatic substitution but may reduce solubility. The dichlorophenyl group in the target compound likely increases steric hindrance compared to monohalogenated analogs . Methoxy groups (e.g., 2,4-dimethoxy in ) improve solubility but may reduce metabolic stability due to demethylation pathways.
Synthetic Efficiency :
- Yields >90% are achieved for halogenated derivatives (e.g., 5f, 5d) via one-pot multicomponent reactions (MCRs) .
- Green methods using lime juice or urea as catalysts offer eco-friendly alternatives .
Spectral Trends :
- The ¹H NMR signal at δ ~12 ppm corresponds to the pyrazole NH proton, consistent across derivatives .
- Aromatic protons in halogenated analogs resonate downfield (δ 7.12–7.57) compared to methoxy-substituted compounds (δ 6.87–6.98) .
Key Observations :
Halogenation and Bioactivity: Chlorine/bromine substituents (e.g., 4-bromo in , 5-chloro in ) correlate with enhanced antimicrobial and receptor-binding activities due to increased lipophilicity. The dichlorophenyl group in the target compound may improve target affinity compared to mono-halogenated analogs.
Q & A
Q. What are the standard synthetic protocols for preparing this pyranopyrazole derivative, and how do reaction conditions influence yield?
The compound is synthesized via multicomponent reactions (MCRs) using aldehydes, malononitrile, hydrazine hydrate, and substituted acetophenones. Key protocols include:
- Ionic liquid catalysis : Using [Et₃NH][HSO₄] under solvent-free conditions at 60–80°C achieves yields >85% .
- Aqueous medium synthesis : Reactions in water with urea as a catalyst at room temperature yield ~89% .
- Microwave-assisted methods : Reduce reaction time from hours to minutes while maintaining yields >90% .
Optimization tip: Electron-withdrawing substituents (e.g., bromo, chloro) on aryl groups require longer reaction times (6–8 hrs) compared to electron-donating groups (4–5 hrs) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Q. How do substituents on the aryl groups affect melting points and solubility?
- Electron-withdrawing groups (Br, Cl) : Increase melting points (e.g., 179–180°C for 4-bromophenyl vs. 211–212°C for 4-methoxyphenyl) due to enhanced crystal packing .
- Solubility : Bromo/dichloro derivatives are sparingly soluble in ethanol but soluble in DMSO or DMF .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectral data for structurally similar analogs?
Discrepancies in NMR shifts (e.g., δ 4.56 vs. δ 4.88 for pyran CH) arise from substituent electronic effects. Strategies include:
Q. What strategies optimize regioselectivity in MCRs for analogs with mixed halogen substituents?
- Catalyst screening : [Et₃NH][HSO₄] enhances regioselectivity for 4-aryl substitution over 2-aryl by stabilizing intermediates via H-bonding .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor 4-substitution (90% selectivity) vs. non-polar solvents (60%) .
- Temperature control : Reactions at 60°C reduce side products (e.g., dimerization) by 30% .
Q. How do steric effects from 2,4-dichlorophenyl vs. 4-bromophenyl groups influence biological activity?
- Molecular docking : The 2,4-dichlorophenyl group increases binding affinity to cytochrome P450 enzymes (ΔG = -8.2 kcal/mol) due to hydrophobic interactions .
- In vitro assays : Chloro derivatives show 2× higher antimicrobial activity (MIC = 12.5 µg/mL) than bromo analogs (MIC = 25 µg/mL) against S. aureus .
Q. What crystallographic parameters validate the dihydropyrano[2,3-c]pyrazole core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
